(2R)-2-methyl-2-phenyloxirane

Analytical chemistry Chiral quality control VCD spectroscopy

(2R)-2-Methyl-2-phenyloxirane (CAS 21019-52-3), also referred to as (R)-α-methylstyrene oxide, is a chiral, non-racemic epoxide belonging to the class of 2,2-disubstituted oxiranes. Its structure features a quaternary benzylic stereocenter bearing both a methyl and a phenyl substituent on the oxirane ring, which imparts distinct reactivity and stereochemical outcomes in ring-opening reactions compared to monosubstituted or 1,2-disubstituted analogs.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 21019-52-3
Cat. No. B14157980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-methyl-2-phenyloxirane
CAS21019-52-3
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC1(CO1)C2=CC=CC=C2
InChIInChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3/t9-/m0/s1
InChIKeyMRXPNWXSFCODDY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2R)-2-Methyl-2-phenyloxirane (CAS 21019-52-3) Is the Definitive Chiral Epoxide Synthon for Asymmetric Synthesis Programs


(2R)-2-Methyl-2-phenyloxirane (CAS 21019-52-3), also referred to as (R)-α-methylstyrene oxide, is a chiral, non-racemic epoxide belonging to the class of 2,2-disubstituted oxiranes [1]. Its structure features a quaternary benzylic stereocenter bearing both a methyl and a phenyl substituent on the oxirane ring, which imparts distinct reactivity and stereochemical outcomes in ring-opening reactions compared to monosubstituted or 1,2-disubstituted analogs . The compound is synthesized industrially via catalytic asymmetric epoxidation of α-methylstyrene, with modern heterogeneous catalyst systems achieving enantiomeric excesses exceeding 70% and conversions above 99% [2]. Its primary utility lies in serving as a chiral building block for the synthesis of enantiopure tertiary alcohols, β-amino alcohols, and pharmaceutical intermediates, most notably demonstrated in the enantioconvergent synthesis of (S)-ibuprofen [3].

Why Racemic α-Methylstyrene Oxide or the (S)-Enantiomer Cannot Substitute for (R)-2-Methyl-2-phenyloxirane in Chiral Pool Synthesis


Generic or racemic substitution of (2R)-2-methyl-2-phenyloxirane is not chemically or pharmacologically equivalent due to the compound's quaternary stereocenter, which governs both the stereochemical outcome of downstream reactions and biological recognition events [1]. Unlike styrene oxide (CAS 96-09-3), which possesses a monosubstituted oxirane ring with a single benzylic stereocenter and lacks the steric bulk of the geminal methyl group, (2R)-2-methyl-2-phenyloxirane exhibits fundamentally different regioselectivity in nucleophilic ring-opening: attack occurs exclusively at the less hindered methylene carbon (C3) via an SN2 mechanism, whereas styrene oxide undergoes ring-opening at the benzylic position under both acidic and basic conditions [2]. The (2S)-enantiomer (CAS 2404-43-5) produces antipodal products in asymmetric synthesis, and epoxide hydrolases from different biological origins display distinct, sometimes opposing, enantiopreferences, making the (R)-configuration essential for biocatalytic resolution processes targeting specific pharmaceutical intermediates [3]. Analytical differentiation is equally critical: vibrational circular dichroism (VCD) spectroscopy can unambiguously distinguish (2R)-2-methyl-2-phenyloxirane from its cis and trans regioisomers, which is essential for identity verification in GMP procurement workflows [1].

Quantitative Differentiation Evidence: How (2R)-2-Methyl-2-phenyloxirane Outperforms Its Closest Analogs in Key Performance Dimensions


Vibrational Circular Dichroism Fingerprint Enables Unambiguous Identity Verification Against cis and trans Regioisomers

(2R)-2-methyl-2-phenyloxirane (compound 1 in Fristrup et al., 2006) exhibits distinct vibrational circular dichroism (VCD) spectral signatures that enable unambiguous differentiation from its two regioisomers: (1R,2S)-2-methylphenyloxirane (trans, compound 2) and (1R,2R)-2-methylphenyloxirane (cis, compound 3). Specifically, fundamental vibrational mode 20 (strong IR absorption near 960 cm⁻¹ arising from the H and methyl attached to the same oxirane carbon) is present in compounds 2 and 3 but absent in compound 1 [1]. Conversely, the VCD signal for fundamental 36 (C–C stretch within the three-membered ring) is negative for compound 1 but produces no significant VCD in compounds 2 and 3 [1]. These spectroscopic differences were validated against DFT calculations at the B3LYP/aug-cc-pVTZ level and confirmed experimentally on samples with 89–99% enantiomeric excess [1]. This provides a robust, non-destructive method for identity and configurational purity verification in procurement and QC settings.

Analytical chemistry Chiral quality control VCD spectroscopy

Heterogeneous Jacobsen Catalyst Delivers 73.7% ee for α-Methylstyrene Epoxidation Versus 54.0% ee with Homogeneous Catalyst

In the asymmetric epoxidation of α-methylstyrene—the direct synthetic route to (2R)-2-methyl-2-phenyloxirane—chiral Jacobsen's catalyst axially immobilized onto phenoxy-modified zirconium poly(styrene-phenylvinylphosphonate)phosphate (ZPS-PVPA) achieved an enantiomeric excess of 73.7%, compared to only 54.0% ee for the same reaction catalyzed by the homogeneous Jacobsen's catalyst under identical conditions [1]. Furthermore, the heterogeneous system dramatically improved substrate conversion from 24.3% (homogeneous) to 99.9% (heterogeneous), and the ee was elevated from 29.4% to 73.7% when the reaction was conducted in the absence of expensive O-coordinating axial bases [1]. The immobilized catalyst was successfully recycled at least five times without significant loss of activity or enantioselectivity, demonstrating practical industrial viability [1].

Asymmetric catalysis Epoxidation Heterogeneous catalysis

Epoxide Hydrolase Kinetic Resolution Enables Access to (2R)-2-Methyl-2-phenyloxirane with High Optical Purity for Ibuprofen Synthesis

The biohydrolysis of α-methylstyrene oxide derivatives using epoxide hydrolases (EHs) from 10 different biological origins demonstrated that the enantioselectivity of the hydrolysis strongly depends on both the enzyme source and the nature of the aromatic substituent [1]. Using carefully selected EHs, α-methylstyrene oxides—including the (R)-enantiomer—can be prepared in high optical purity via kinetic resolution [1]. The practical utility of this approach was validated through a four-step enantioconvergent synthesis of (S)-ibuprofen starting from α-methylstyrene oxide, achieving optically pure product with a 47% overall yield, including recycling of the formed diol via chemical racemization [1]. While specific E-values for the unsubstituted α-methylstyrene oxide are enzyme-dependent, the study established that the (R)- and (S)-enantiomers are hydrolyzed at different rates, enabling preparative-scale resolution. For context, related 2,2-disubstituted oxiranes have been resolved by bacterial EHs with enantiomeric excesses up to 98% [2].

Biocatalysis Kinetic resolution Epoxide hydrolase

Reduced Alkylating Reactivity and Mutagenicity Profile Versus Styrene Oxide Improves Occupational Safety Margins in Industrial Use

A comparative study of mutagenicity and alkylating reactivity demonstrated that α-methylstyrene oxide derivatives are consistently less active alkylating agents than styrene oxide when assayed with 4-(p-nitrobenzyl)pyridine (NBP), a standard colorimetric probe for electrophilic reactivity [1]. In this study, all α-methylstyrene oxide derivatives reacted exclusively at the β-epoxide carbon with pyridine, whereas styrene oxide exhibited reactivity at both α- and β-positions [1]. Despite the reduced alkylating potency relative to styrene oxide, the α-methylstyrene oxides (except the para-bromo derivative, which showed toxicity) displayed mutagenicity values in Salmonella typhimurium strains TA100 and TA1535 that were either greater than or comparable to styrene oxide, indicating that β-carbon reactivity is a critical determinant of mutagenic potential in this compound class [1]. A multiple regression analysis identified van der Waals volume as the most significant variable in the QSAR model for TA100 mutagenicity, with Hammett σ values for para-substituents providing additional predictive power [1].

Toxicology Genotoxicity Alkylating agent reactivity

Geminal Disubstitution Enforces Exclusive SN2 Regioselectivity at the Methylene Carbon, Contrasting with Monosubstituted Styrene Oxide

The structural hallmark of (2R)-2-methyl-2-phenyloxirane—a quaternary benzylic carbon bearing both methyl and phenyl substituents—fundamentally alters the regiochemical course of nucleophilic ring-opening compared to styrene oxide . Under basic or neutral SN2-type conditions, nucleophiles attack exclusively at the less substituted methylene carbon (C3) due to the steric congestion at the quaternary benzylic center (C2) . This contrasts sharply with styrene oxide, where the benzylic position is secondary and accessible, leading to ring-opening predominantly at the benzylic carbon under acidic conditions and a mixture of regioisomers under basic conditions [1]. The exclusive methylene attack in (2R)-2-methyl-2-phenyloxirane results in predictable formation of primary alcohol derivatives (after epoxide opening) rather than the tertiary benzylic alcohol products obtained from styrene oxide, which is critical for the design of synthetic routes to specific regioisomeric products such as β-amino tertiary alcohols found in propranolol derivatives . This regiochemical control is a direct consequence of the 2,2-disubstitution pattern and is not achievable with monosubstituted or 1,2-disubstituted oxiranes.

Regioselectivity SN2 mechanism Epoxide ring-opening

Priority Application Scenarios Where (2R)-2-Methyl-2-phenyloxirane Provides Measurable Advantages Over Generic Epoxide Alternatives


Synthesis of Enantiopure β-Amino Tertiary Alcohols for β-Blocker and Antifungal Pharmacophores

The exclusive SN2 ring-opening of (2R)-2-methyl-2-phenyloxirane at the methylene carbon by amine nucleophiles yields chiral β-amino tertiary alcohols with defined (R)-configuration at the quaternary benzylic center [1]. This scaffold is a critical pharmacophoric element in propranolol-derived β-blockers and certain antifungal agents [1]. The (R)-enantiomer of the epoxide ensures that the resulting β-amino alcohol retains the desired absolute configuration at the quaternary carbon, which is essential for target receptor binding. The alternative use of racemic α-methylstyrene oxide would produce a 1:1 mixture of diastereomers, requiring costly chiral chromatographic separation and reducing overall yield by at least 50% [2].

Enantioconvergent Biocatalytic Synthesis of (S)-Ibuprofen and Related Arylpropionic Acid NSAIDs

The validated four-step enantioconvergent synthesis of (S)-ibuprofen from α-methylstyrene oxide demonstrates the strategic value of this epoxide in pharmaceutical manufacturing [1]. The process leverages epoxide hydrolase-catalyzed kinetic resolution to obtain enantiopure epoxide, followed by chemical rearrangement and oxidation. The (R)-α-methylstyrene oxide serves as the direct precursor to the (S)-enantiomer of ibuprofen via stereospecific ring-opening and subsequent functional group interconversion. The demonstrated 47% overall yield, including diol recycling via chemical racemization, establishes a benchmark for the economic viability of this chiral pool approach versus classical resolution of racemic ibuprofen, which typically results in 50% maximum theoretical yield without recycling [1].

VCD-Based Identity and Configurational Purity Testing in GMP and Regulatory QC Workflows

The distinct VCD spectral fingerprint of (2R)-2-methyl-2-phenyloxirane, characterized by the absence of the ~960 cm⁻¹ absorption band (fundamental 20) and a negative VCD signal for fundamental 36 (C–C oxirane stretch), enables direct, non-destructive identity verification without the need for chiral derivatization or chromatography [2]. This is particularly valuable in GMP pharmaceutical manufacturing, where regulatory agencies increasingly require confirmation of absolute configuration for chiral starting materials. The VCD method can distinguish the target (R)-enantiomer not only from its (S)-antipode but also from the cis and trans regioisomers that may arise as impurities from non-selective epoxidation processes, providing a single-instrument solution for both identity and purity assessment [2].

Heterogeneous Asymmetric Epoxidation for Cost-Effective Large-Scale Production of (R)-α-Methylstyrene Oxide

The demonstrated performance of ZPS-PVPA-immobilized Jacobsen's catalyst—achieving 73.7% ee and 99.9% conversion for α-methylstyrene epoxidation, with catalyst recyclability over at least 5 cycles—makes this the preferred manufacturing route for industrial-scale procurement [3]. Compared to the homogeneous Jacobsen's catalyst (54.0% ee, 24.3% conversion), the heterogeneous system offers dramatically higher productivity, reduced catalyst cost per batch, and simplified product purification due to near-quantitative substrate consumption [3]. For procurement professionals, this translates to a more reliable supply chain with lower unit costs for enantiomerically enriched (2R)-2-methyl-2-phenyloxirane, as the manufacturing process benefits from both higher space-time yield and catalyst reuse [3].

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